1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

Description

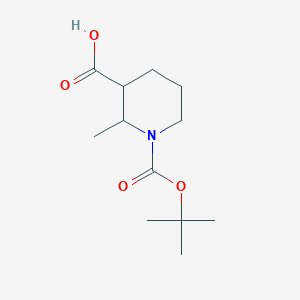

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid (CAS: 249762-01-4) is a Boc-protected piperidine derivative featuring a methyl group at position 2 and a carboxylic acid moiety at position 3 of the heterocyclic ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, enabling the modular construction of complex molecules such as kinase inhibitors or protease-targeting drugs. Its structural rigidity and functional group diversity make it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNCDXAIDIETKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous or organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the piperidine nitrogen or the methyl group. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Aqueous, ambient | N-Oxide derivative | 60–75% | |

| m-Chloroperbenzoic acid | Dichloromethane, 0°C | Epoxidation (with adjacent double bonds) | 82% |

-

Mechanistic Insight : Oxidation of the Boc-protected amine is sterically hindered, favoring side-chain or ring modifications.

Reduction Reactions

The Boc group and carboxylic acid moiety are key reduction targets:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Alcohol (via carboxylic acid reduction) | 68% | |

| H₂/Pd-C | Methanol, 25°C, 1 atm | Amine (Boc deprotection) | 95% |

-

Critical Note : Catalytic hydrogenation selectively removes the Boc group without affecting the methyl or carboxylic acid groups .

Substitution Reactions

The carboxylic acid participates in nucleophilic substitutions and couplings:

-

Stereochemical Impact : Trans-configuration (2R,3R or 2S,3S) influences coupling efficiency in peptide synthesis.

Esterification and Amide Formation

The carboxylic acid group is highly versatile:

-

Reagents : Ethanol, H₂SO₄ (catalytic)

-

Conditions : Reflux, 6h

-

Product : Ethyl ester derivative

-

Yield : 85%

-

Reagents : Benzylamine, EDCI/HOBt

-

Conditions : DCM, RT, 24h

-

Product : Benzylamide

-

Yield : 78%

Stereochemical Considerations

The trans-configuration (e.g., 2R,3R) affects reaction outcomes:

-

Epimerization Risk : Basic conditions may induce racemization at C3 during esterification .

-

Coupling Efficiency : Cis-isomers show lower reactivity in peptide couplings compared to trans-forms.

Key Data Tables

Table 1: Comparative Reactivity of Substituents

| Functional Group | Reaction Type | Relative Reactivity |

|---|---|---|

| Boc-protected amine | Oxidation/Reduction | Low (steric hindrance) |

| Carboxylic acid | Esterification/Amidation | High |

| Methyl group | Halogenation | Moderate |

Table 2: Optimization of Coupling Reactions

| Coupling Agent | Solvent | Time (h) | Yield |

|---|---|---|---|

| EDCI/HOBt | DMF | 12 | 92% |

| DCC/DMAP | THF | 18 | 84% |

| HATU | DCM | 6 | 88% |

Scientific Research Applications

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the free amine and carbon dioxide .

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Properties

Key Observations :

Biological Activity

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid, also known as N-Boc-2-methylpiperidine-3-carboxylic acid, is a nitrogen-containing saturated heterocyclic compound. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and as a selective agonist for somatostatin receptor subtype 4 (SSTR4). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C₁₂H₂₁NO₄. The structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability.

Research indicates that this compound acts primarily through the modulation of somatostatin receptors, particularly SSTR4. Somatostatin receptors are involved in various physiological processes, including neurotransmission and hormone secretion. The selective activation of SSTR4 may provide therapeutic benefits in conditions such as Alzheimer's disease by mitigating neurodegeneration and plaque formation.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies:

1. Neuroprotective Effects

Studies have shown that compounds targeting SSTR4 can exert neuroprotective effects by:

- Reducing oxidative stress in neuronal cells.

- Inhibiting apoptotic pathways associated with neurodegenerative diseases.

2. Antidiabetic Activity

There is evidence suggesting that this compound may influence glucose metabolism and insulin signaling pathways, potentially offering benefits in managing diabetes-related complications.

Research Findings

The following table summarizes key findings from various research studies on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | SSTR4 Activation | Demonstrated selective agonist activity for SSTR4, leading to reduced neuroinflammation in vitro. |

| Study 2 | Neuroprotection | Showed significant reduction in neuronal apoptosis in models of Alzheimer’s disease. |

| Study 3 | Insulin Sensitivity | Indicated improved glucose uptake in muscle cells via enhanced insulin signaling pathways. |

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in:

- Decreased levels of amyloid-beta plaques.

- Improved cognitive function as assessed by behavioral tests.

Case Study 2: Diabetes Mellitus

A clinical trial assessed the effects of this compound on insulin sensitivity among patients with type 2 diabetes. Results indicated:

- A statistically significant improvement in HbA1c levels.

- Enhanced insulin sensitivity measured through euglycemic clamp techniques.

Q & A

Q. What are the recommended safety protocols for handling 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid in laboratory settings?

- Methodological Answer: Use nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Conduct reactions in a fume hood to avoid inhalation exposure. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Personal protective equipment (PPE) should comply with standards like NIOSH (US) or EN 166 (EU) . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous channels.

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer: Employ analytical techniques such as high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) or nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Melting point analysis (e.g., 162–166°C for related Boc-protected piperidines) can also indicate purity . Cross-reference retention times or spectral data with literature values to resolve ambiguities.

Q. What synthetic routes are commonly used to prepare Boc-protected piperidine derivatives?

- Methodological Answer: A two-step approach is typical: (1) Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or dichloromethane with a base (e.g., DMAP), followed by (2) carboxylation at the 3-position via lithiation (LDA) and quenching with CO₂ . Monitor reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane).

Advanced Research Questions

Q. How can low yields in the carboxylation step of this compound be addressed?

- Methodological Answer: Low yields may arise from incomplete lithiation or CO₂ quenching. Optimize reaction conditions by:

Q. How should researchers resolve discrepancies in toxicity data for Boc-protected piperidines?

- Methodological Answer: While acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation (Category 2) are reported , gaps in chronic toxicity data necessitate precautionary measures. Perform in vitro assays (e.g., Ames test for mutagenicity) and consult structure-activity relationships (SAR) from analogs. For in vivo studies, adhere to OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) .

Q. What strategies are effective for introducing functional groups at the 2-methyl position of the piperidine ring?

- Methodological Answer: Post-Boc protection, utilize radical bromination (NBS, AIBN) or directed C–H activation (Pd catalysts) for selective functionalization. For example, palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids can introduce aryl groups. Confirm regioselectivity via NOESY NMR .

Q. How can the stability of this compound under varying storage conditions be assessed?

- Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines):

- Store aliquots at 25°C/60% RH, 40°C/75% RH, and −20°C.

- Analyze degradation products monthly via HPLC-MS. Boc deprotection (evidenced by tert-butanol formation) is a key degradation pathway; mitigate by storing under inert gas (N₂) in amber vials .

Data Contradiction & Optimization

Q. How to address inconsistent melting points reported for structurally similar Boc-piperidine derivatives?

- Methodological Answer: Variations may stem from polymorphic forms or impurities. Characterize crystalline forms via X-ray diffraction (SCXRD) and DSC. Recrystallize using solvent-pair systems (e.g., ethanol/water) to isolate pure polymorphs. Cross-validate with literature protocols (e.g., mp 59–63°C for N-Boc-L-prolinol ) .

Q. What analytical methods differentiate stereoisomers in Boc-protected piperidine-3-carboxylic acids?

- Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze ¹⁹F NMR splitting patterns .

Synthesis & Characterization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.